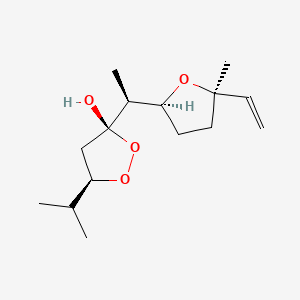
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioxolane: A simpler analog with similar ring structure.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.
Propiedades
Número CAS |
108905-94-8 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol |
InChI |
InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1 |
Clave InChI |
CRIBSZOVFGDJBC-SBJFKYEJSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O |
SMILES canónico |
CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


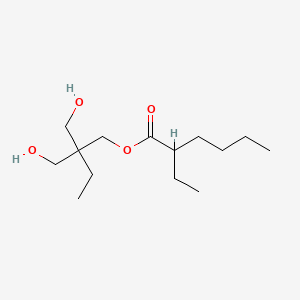
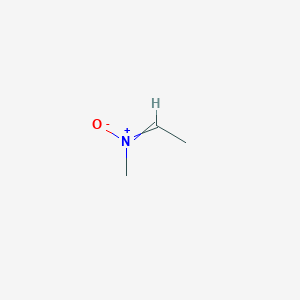

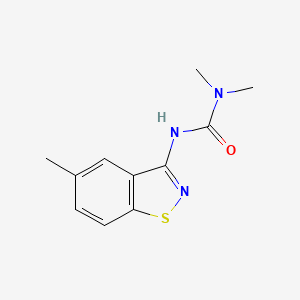
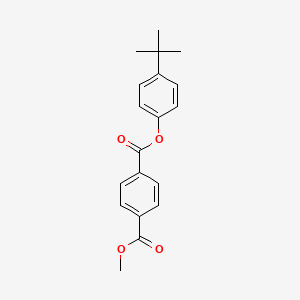

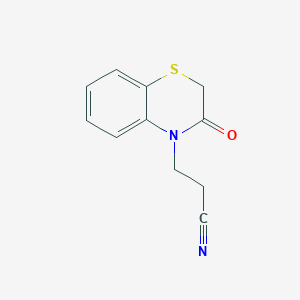
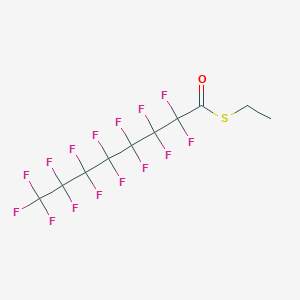
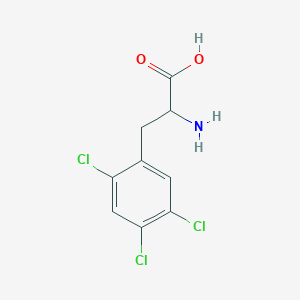
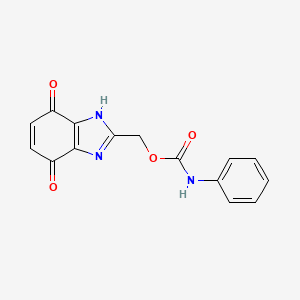
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
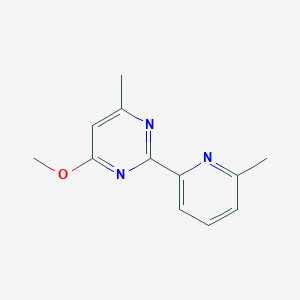
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
